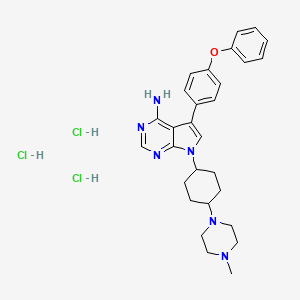
A 419259 Trihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-419259 (Hydrochlorid) ist ein potenter Inhibitor der Src-Kinase-Familie, zu der Src, Lck, Lyn und Hck gehören. Es ist bekannt für seine hohe Selektivität und Wirksamkeit bei der Hemmung dieser Kinasen, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung macht, insbesondere in den Bereichen Krebsbiologie und Zellsignalisierung .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von A-419259 (Hydrochlorid) umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur des Pyrrolo[2,3-d]pyrimidinsDas Endprodukt wird als Trihydrochloridsalz erhalten, um seine Löslichkeit und Stabilität zu verbessern .
Industrielle Produktionsmethoden
Die industrielle Produktion von A-419259 (Hydrochlorid) umfasst in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um die Verbindung in ihrer reinsten Form zu erhalten .
Wissenschaftliche Forschungsanwendungen
A-419259 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsbiologie: Es wird verwendet, um die Rolle der Src-Kinase-Familie bei der Proliferation und dem Überleben von Krebszellen zu untersuchen.
Zellsignalisierung: Die Verbindung ist wertvoll bei der Untersuchung der Signalwege, die von der Src-Kinase-Familie vermittelt werden, die für verschiedene zelluläre Prozesse entscheidend sind.
Stammzellforschung: A-419259 (Hydrochlorid) wurde verwendet, um die Pluripotenz von murinen embryonalen Stammzellen durch Hemmung der Differenzierung zu erhalten.
Arzneimittelentwicklung: Seine starken inhibitorischen Wirkungen machen es zu einem Kandidaten für die Entwicklung neuer Therapeutika, die auf die Src-Kinase-Familie abzielen.
Wirkmechanismus
A-419259 (Hydrochlorid) entfaltet seine Wirkung, indem es an die ATP-Bindungstasche von Src-Kinasen bindet und so deren Kinaseaktivität hemmt. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Zielmolekülen, was zur Unterdrückung von Signalwegen führt, die an Zellproliferation, Überleben und Differenzierung beteiligt sind . Die Verbindung induziert Apoptose in Krebszellen, indem sie diese kritischen Signalwege stört .
Wirkmechanismus
Target of Action
A 419259 trihydrochloride is a potent inhibitor of the Src family kinases (SFKs), with IC50 values of 9 nM, 3 nM, and 3 nM for Src, Lck, and Lyn, respectively . These kinases play crucial roles in cellular proliferation, survival, and differentiation .
Mode of Action
A 419259 trihydrochloride interacts with its targets (Src, Lck, and Lyn) by binding to their active sites, thereby inhibiting their kinase activity . This inhibition blocks the phosphorylation of downstream proteins, disrupting the signal transduction pathways that these kinases are involved in .
Biochemical Pathways
The primary biochemical pathways affected by A 419259 trihydrochloride are those regulated by Src, Lck, and Lyn. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival . By inhibiting these kinases, A 419259 trihydrochloride disrupts these pathways, leading to changes in cellular behavior .
Result of Action
The inhibition of Src, Lck, and Lyn by A 419259 trihydrochloride leads to a suppression of cellular proliferation and induction of apoptosis . It has been shown to suppress proliferation and induce apoptosis in chronic myeloid leukemia (CML) cell lines, including CD34+ cells . It also inhibits acute myeloid leukemia (AML) stem cell proliferation in vitro and in vivo .
Action Environment
The action of A 419259 trihydrochloride can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
A 419259 trihydrochloride interacts with several enzymes and proteins, primarily within the Src family kinases. It has been found to inhibit Src, Lck, Lyn, and Hck with IC50 values in the nanomolar range . The nature of these interactions involves the compound binding to these kinases, thereby inhibiting their activity .
Cellular Effects
A 419259 trihydrochloride has significant effects on various types of cells and cellular processes. It has been shown to suppress proliferation and induce apoptosis in Chronic Myeloid Leukemia (CML) cell lines, including CD34+ cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of A 419259 trihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to Src family kinases and inhibiting their activity, which in turn influences cell signaling pathways and gene expression .
Metabolic Pathways
A 419259 trihydrochloride is involved in several metabolic pathways due to its interactions with Src family kinases. These kinases play a role in various cellular processes, including cell growth, division, and survival .
Transport and Distribution
Given its molecular properties and its known interactions with Src family kinases, it is likely that the compound is transported and distributed in a manner similar to other kinase inhibitors .
Subcellular Localization
Given its known interactions with Src family kinases, which are typically located in the cytoplasm and associated with the inner side of the plasma membrane, it is likely that the compound localizes to these areas within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A-419259 (hydrochloride) involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structureThe final product is obtained as a trihydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of A-419259 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its purest form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
A-419259 (Hydrochlorid) unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit A-419259 (Hydrochlorid) verwendet werden, umfassen starke Säuren und Basen, Oxidationsmittel und Reduktionsmittel. Die Reaktionen werden typischerweise unter kontrollierter Temperatur und Druck durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von A-419259 (Hydrochlorid) gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen zur Bildung verschiedener Derivate mit modifizierten funktionellen Gruppen führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
A-419259 (Hydrochlorid) zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung von Src-Kinasen aus. Seine Fähigkeit, Apoptose in Krebszellen bei niedrigen Konzentrationen zu induzieren, macht es zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung .
Eigenschaften
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMEQIQFCUAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37Cl3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
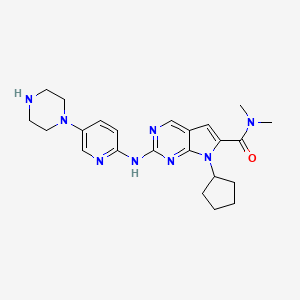



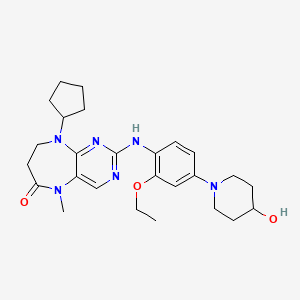
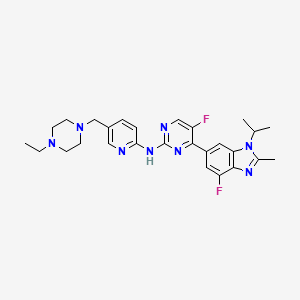
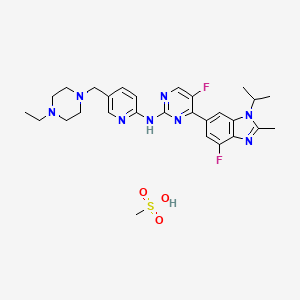
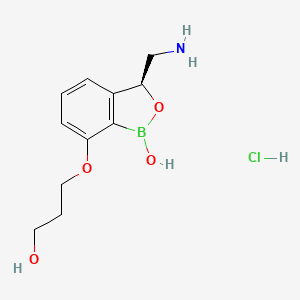
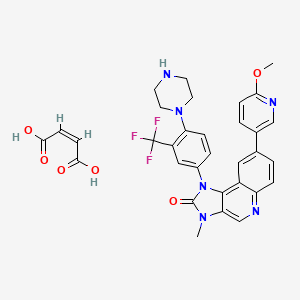


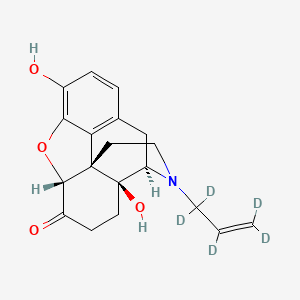
![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)
